2-Oxaspiro[3.5]nonane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-oxaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-4-8(5-3-1)6-9-7-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLURCRXZLVRJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507612 | |
| Record name | 2-Oxaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185-06-8 | |
| Record name | 2-Oxaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Oxaspiro 3.5 Nonane and Its Derivatives
Direct Construction Approaches for the Spiro[3.5]nonane Skeleton
The direct formation of the spiro[3.5]nonane core, which links a four-membered oxetane (B1205548) ring with a six-membered carbocycle, can be achieved through various synthetic methodologies. These approaches are broadly categorized into intramolecular cyclization and intermolecular cycloaddition reactions.
Cyclization and Intramolecular Ring Closure Strategies
Intramolecular reactions that form either a key C-O or C-C bond are fundamental to creating the oxetane ring of the spirocyclic system.
Intramolecular cyclization is a common strategy for the synthesis of oxetanes. acs.org This often involves the formation of a C-O bond through a Williamson ether-type reaction on a suitably substituted cyclohexane (B81311) precursor. beilstein-journals.org For instance, the treatment of 1,3-diols with a base after activation of one of the hydroxyl groups can lead to the formation of the oxetane ring. acs.org
A specific example involves the conversion of a β-hydroxy ketone. Activation of the hydroxyl group with tosyl chloride can be followed by nucleophilic addition to the ketone, which results in a tertiary alkoxide that subsequently cyclizes to form the spiro-oxetane. acs.org Another approach starts from diethyl malonate and N-tosylbis(2-bromoethyl)amine to produce N-tosyl-piperidine-4,4-diethyl ester. mdpi.com This intermediate can then be manipulated to form the spiro-oxetane structure. mdpi.com
In a model study for the synthesis of the natural product (-)-anisatin, 2-oxaspiro[3.5]nonane was synthesized from methyl cyclohexanecarboxylate (B1212342). researchgate.net Additionally, 5-hydroxy-5-methyl-2-oxaspiro[3.5]nonane was prepared from 2-ethoxycarbonylcyclohexanone. researchgate.net These syntheses demonstrate the utility of accessible cyclohexane derivatives in constructing the this compound skeleton.
| Starting Material | Key Reagents/Conditions | Product | Reference |
| 1,3-diols | Base, Activation of hydroxyl group | Spiro-oxetane | acs.org |
| β-hydroxy ketone | Tosyl chloride, Nucleophile | Spiro-oxetane | acs.org |
| Diethyl malonate, N-tosylbis(2-bromoethyl)amine | - | N-tosyl-piperidine-4,4-diethyl ester | mdpi.com |
| Methyl cyclohexanecarboxylate | - | This compound | researchgate.net |
| 2-Ethoxycarbonylcyclohexanone | - | 5-hydroxy-5-methyl-2-oxaspiro[3.5]nonane | researchgate.net |
A series of spirocyclic compounds featuring a 6,8-diaza-2-oxaspiro[3.5]nonane ring system have been synthesized through condensation reactions. cdnsciencepub.comcdnsciencepub.com The key precursor, 3,3-bis(aminomethyl)oxetane monohydrate, is derived from pentaerythritol (B129877). cdnsciencepub.comcdnsciencepub.com This diamine undergoes condensation with various amidines and guanidines, such as acetamidine (B91507) hydrochloride, benzamidine (B55565) hydrochloride, and guanidine (B92328) hydrochloride. cdnsciencepub.com These reactions typically proceed at room temperature or with gentle heating, leading to the formation of the hydrochloride salts of the corresponding spirocyclic tetrahydropyrimidines with the evolution of ammonia (B1221849). cdnsciencepub.com
| Amidine/Guanidine Reactant | Product | Reference |
| Acetamidine hydrochloride | 7-Methyl-6,8-diaza-2-oxaspiro[3.5]non-6-ene hydrochloride | cdnsciencepub.com |
| Benzamidine hydrochloride | 7-Phenyl-6,8-diaza-2-oxaspiro[3.5]non-6-ene hydrochloride | cdnsciencepub.com |
| Phenylacetamidine hydrochloride | 7-Benzyl-6,8-diaza-2-oxaspiro[3.5]non-6-ene hydrochloride | cdnsciencepub.com |
| Guanidine hydrochloride | 7-Amino-6,8-diaza-2-oxaspiro[3.5]non-6-ene hydrochloride | cdnsciencepub.com |
Self-Cyclization Pathways
Cycloaddition Reactions
Cycloaddition reactions provide a powerful and direct method for the construction of the four-membered oxetane ring in a spirocyclic context.
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a well-established method for synthesizing oxetane rings. slideshare.netorganic-chemistry.orgnumberanalytics.com In the context of this compound derivatives, this reaction has been employed using cyclic ketones. For example, the reaction of cyclohexanone (B45756) with maleic anhydride (B1165640) under irradiation leads to the formation of a spirocyclic oxetane. lancs.ac.uk Subsequent reaction with ethanol (B145695) can yield diester products like rac-(2R,3R)-Diethyl 1-oxaspiro[3.5]nonane-2,3-dicarboxylate. lancs.ac.uk The use of p-xylene (B151628) can help to suppress the dimerization of maleic anhydride, a common side reaction. lancs.ac.uk
| Carbonyl Compound | Alkene | Product | Reference |
| Cyclohexanone | Maleic anhydride | rac-(2R,3R)-Diethyl 1-oxaspiro[3.5]nonane-2,3-dicarboxylate | lancs.ac.uk |
Visible-light-induced cross [2+2] photocycloaddition has emerged as a potent strategy for synthesizing strained spirocyclobutanes. acs.orgnih.gov This method allows for the construction of spirocycles with multiple chiral centers. nih.gov While much of the recent focus has been on spiro[3.3]heptane systems, the principles can be extended to the synthesis of this compound derivatives. The reaction often utilizes an Ir(III) photosensitizer under blue light irradiation. researchgate.net Cage-confined asymmetric photocatalysis has been shown to be particularly effective in controlling the enantioselectivity of these cycloadditions, providing access to highly strained spirocycles and bispirocycles. acs.orgnih.govthieme-connect.com This approach offers good functional group tolerance and the potential for creating novel synthons for drug discovery. acs.org
Paternò-Büchi Photocycloadditions for Oxaspiro[3.5]nonane Dicarboxylates
Olefination and Carbonyl Reactions
Key transformations involving carbonyl groups and subsequent olefination reactions are fundamental in building the precursors for the this compound skeleton.
Wittig Reactions for Exocyclic Methylene (B1212753) Formation
The Wittig reaction is a powerful and widely used method for converting ketones and aldehydes into alkenes. wikipedia.org This reaction is particularly valuable for the introduction of an exocyclic methylene group onto a cyclic ketone, which can be a crucial step in the synthesis of certain spirocyclic compounds. slideshare.net The process involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. mdpi.com For instance, a cyclohexanone derivative can be reacted with a reagent like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) to form a methylene-cyclohexane structure. wikipedia.orgrsc.org This exocyclic olefin can then be a substrate for further transformations to construct the spiro-oxetane ring. The reaction's driving force is the formation of the highly stable triphenylphosphine (B44618) oxide. mdpi.com While effective, challenges can arise with sterically hindered ketones, which may lead to slower reactions or lower yields. mdpi.com
Michael/Claisen Reaction Sequences for Spiro[3.5]nonane-6,8-diones
The construction of the dione (B5365651) derivative, spiro[3.5]nonane-6,8-dione, serves as a critical step for accessing functionalized spiro[3.5]nonane systems. A robust method for synthesizing this key intermediate involves a sequence of Michael addition and Claisen condensation reactions. google.comresearchgate.net This approach has been detailed in patent literature as a scalable process. google.com
One described pathway begins with a Wittig-type reaction between cyclobutanone (B123998) and a phosphorus ylide to generate an enone. google.com This intermediate then undergoes a Michael addition with a nucleophile like diethyl acetonedicarboxylate. The subsequent intramolecular Claisen condensation of the resulting adduct leads to the formation of the six-membered dione ring, creating the spiro[3.5]nonane-6,8-dione core after hydrolysis and decarboxylation steps. google.comacs.org This tandem sequence efficiently builds the complex spirocyclic skeleton from simpler, acyclic and monocyclic precursors. researchgate.net
Multi-component Cascade Processes
Cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient and atom-economical approach to complex molecules. Palladium catalysis has been instrumental in developing such processes for heterocycle and spirocycle synthesis. researchgate.netnih.govresearchtrend.net
Palladium-Catalyzed Three-Component Reactions yielding Oxaspiro[3.5]nonane-8-carboxylates
Palladium-catalyzed multi-component reactions are a powerful tool for the rapid assembly of complex molecular architectures. peeref.comnih.gov These reactions can forge multiple carbon-carbon and carbon-heteroatom bonds in a single pot from simple starting materials. While a specific, documented three-component reaction yielding this compound-8-carboxylates is not prominently featured in the reviewed literature, the principles of palladium-catalyzed cascade reactions are well-established and can be applied to this target. researchtrend.netnih.gov
For example, palladium-catalyzed cascade reactions involving the cyclization of unsaturated esters are known to produce spiro-heterocyclic systems. nih.gov A hypothetical three-component approach could involve the palladium-catalyzed reaction of a suitable cyclohexanone-derived precursor, an allene, and carbon monoxide to construct the spiro-fused lactone ring system characteristic of an oxaspiro[3.5]nonane-8-carboxylate. The versatility of palladium catalysis in activating C-H bonds and mediating cyclization-carbonylation cascades provides a strategic foundation for designing such efficient syntheses. nih.govresearchgate.net
Synthesis of Functionalized this compound Compounds
The synthesis of the core this compound structure can be achieved from readily available cyclic carboxylic acid derivatives, providing a direct route to the oxetane ring.
Synthetic Routes from Cyclic Carboxylic Acid Derivatives (e.g., Methyl Cyclohexanecarboxylate, 2-Ethoxycarbonylcyclohexanone)
Model studies aimed at the total synthesis of complex natural products like anisatin (B1215211) have led to efficient methods for preparing the this compound skeleton. oup.comresearchgate.netresearchgate.netoup.com These routes utilize common starting materials such as methyl cyclohexanecarboxylate and 2-ethoxycarbonylcyclohexanone. oup.comresearchgate.net
The synthesis starting from methyl cyclohexanecarboxylate involves several key steps. oup.com First, the lithium enolate of the ester is generated and trapped with formaldehyde (B43269) to produce a hydroxymethyl derivative. This alcohol is then converted to a better leaving group, typically a tosylate. Finally, reduction of the ester group with a hydride reagent like lithium aluminum hydride (LiAlH₄) initiates an intramolecular Williamson ether synthesis; the initially formed alkoxide displaces the tosylate group to form the four-membered oxetane ring, yielding this compound. oup.com A yield of 50% for the final cyclization step has been reported when using 0.5 molar equivalents of LiAlH₄. oup.com
A similar strategy allows for the synthesis of a hydroxylated derivative, 5-hydroxy-5-methyl-2-oxaspiro[3.5]nonane, starting from 2-ethoxycarbonylcyclohexanone. oup.comresearchgate.netoup.com These oxetanes have been used as precursors for corresponding β-lactones via ruthenium tetroxide oxidation. oup.comresearchgate.netoup.com
Interactive Data Table: Synthesis of this compound Derivatives
| Starting Material | Key Intermediates/Reagents | Product | Research Focus | Citations |
| Methyl Cyclohexanecarboxylate | 1) Lithium enolate, Formaldehyde2) Tosyl chloride3) LiAlH₄ | This compound | Model study for Anisatin synthesis | oup.com, oup.com |
| 2-Ethoxycarbonylcyclohexanone | Not detailed in abstracts | 5-Hydroxy-5-methyl-2-oxaspiro[3.5]nonane | Model study for Anisatin synthesis | oup.com, researchgate.net, oup.com |
| Cyclobutanone | 1) Wittig Reagent2) Diethyl acetonedicarboxylate (Michael/Claisen) | Spiro[3.5]nonane-6,8-dione | Intermediate for pharmaceuticals | google.com |
Derivatization of Oxetane Precursors (e.g., 3,3-Bis(aminomethyl)oxetane from Pentaerythritol)
A key precursor for certain nitrogen-containing spirocycles is 3,3-bis(aminomethyl)oxetane, which can be synthesized from pentaerythritol. The process typically begins with the conversion of pentaerythritol to 2,2-bis(bromomethyl)-3-bromopropanol using hydrobromic acid in acetic acid. cdnsciencepub.com This tribromo derivative is then cyclized to 3,3-bis(bromomethyl)oxetane, which subsequently can be converted to 3,3-bis(aminomethyl)oxetane dihydrobromide. cdnsciencepub.com The free base, 3,3-bis(aminomethyl)oxetane monohydrate, can be isolated by treatment with potassium hydroxide (B78521) and extraction with alcohol. cdnsciencepub.com
This diamine is a versatile building block. For instance, it can be condensed with amidines and guanidines to form novel spirocyclic tetrahydropyrimidines, such as the 6,8-diaza-2-oxaspiro[3.5]nonane ring system. cdnsciencepub.comcdnsciencepub.com These reactions often proceed smoothly at room temperature or with gentle heating, evolving ammonia in the process. cdnsciencepub.com
Preparation of Formyl and Alkynyl Derivatives
The introduction of formyl and alkynyl groups onto the this compound scaffold provides valuable handles for further chemical transformations.
Formyl Derivatives: The synthesis of formyl derivatives, such as this compound-7-carbaldehyde, can be achieved through various functional group transformations. Historical methods involved the multi-step conversion of spirocarboxylic acids. For example, a spirocarboxylic acid could be subjected to a Hunsdiecker reaction to form a bromo-spiro derivative, followed by hydrogenation and subsequent oxidation to the aldehyde. acs.org However, these routes often suffer from low yields. More direct methods involve the oxidation of corresponding alcohol precursors.
Alkynyl Derivatives: The synthesis of alkynyl derivatives of related azaspirocycles has been reported, providing a template for their oxa-analogs. For instance, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives have been converted to their corresponding alkynes. univ.kiev.ua
Synthesis of Ketone and Dione Derivatives (e.g., 2-Oxaspiro[3.5]nonan-7-one, this compound-6,8-dione)
Ketone and dione derivatives of this compound are important intermediates in organic synthesis. myskinrecipes.com
2-Oxaspiro[3.5]nonan-7-one: This ketone can be prepared through the oxidation of the corresponding alcohol, 2-oxaspiro[3.5]nonan-7-ol. It serves as a useful intermediate for creating more complex molecules. myskinrecipes.com
This compound-6,8-dione: The synthesis of the related spiro[3.5]nonane-6,8-dione has been described through several routes. One method involves the reaction of cyclobutanone with a Wittig reagent at elevated temperatures, followed by further transformations. google.com Another approach utilizes the cyclization of diethyl acetonedicarboxylate with appropriate acrylates, followed by decarboxylation, a method that avoids column chromatography and is suitable for scale-up. researchgate.net A patented process describes the synthesis of spiro[3.5]nonane-6,8-dione from cyclobutylidene-2-propanone, which is reacted with dimethyl or diethyl malonate and subsequently decarboxylated. google.com
Synthesis of Carboxylic Acid and Amino Derivatives
The introduction of carboxylic acid and amino functionalities significantly impacts the physicochemical properties and potential applications of the this compound scaffold.
Carboxylic Acid Derivatives: this compound-7-carboxylic acid can be synthesized, and this substitution increases the polarity and acidity of the molecule compared to its aldehyde counterpart. The synthesis of related spirocyclic carboxylic acids, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, has been reported and these compounds serve as bioisosteres of pipecolic acid. univ.kiev.ua
Amino Derivatives: Amino derivatives like 2-oxaspiro[3.5]nonan-7-amine are valuable building blocks in medicinal chemistry. achemblock.com The synthesis of related azaspiro[3.5]nonane derivatives often involves reductive amination of a ketone precursor. For example, the synthesis of 2-methyl-7-azaspiro[3.5]nonan-2-ol can be achieved via cyclization strategies using aldehydes or ketones with amine precursors, often employing sodium cyanoborohydride as a selective reducing agent.
Synthesis of Alcohol Derivatives (e.g., this compound-7-methanol)
Alcohol derivatives of this compound are key intermediates that can be further functionalized.
This compound-7-methanol: The synthesis of 2-oxaspiro[3.5]nonan-7-ylmethanol has been documented. guidechem.com The reduction of a corresponding carboxylic acid or aldehyde derivative would be a common route to this primary alcohol. For instance, the reduction of an aldehyde group on the spiro[3.5]nonane framework yields a primary alcohol.
| Derivative | Synthetic Precursor/Method | Reference(s) |
| 3,3-Bis(aminomethyl)oxetane | Pentaerythritol | cdnsciencepub.com |
| This compound-7-carbaldehyde | Oxidation of the corresponding alcohol | |
| 2-Oxaspiro[3.5]nonan-7-one | Oxidation of 2-oxaspiro[3.5]nonan-7-ol | |
| This compound-6,8-dione | Cyclization of diethyl acetonedicarboxylate | researchgate.net |
| This compound-7-carboxylic acid | Oxidation of the corresponding aldehyde | |
| 2-Oxaspiro[3.5]nonan-7-amine | Reductive amination of the corresponding ketone | |
| This compound-7-methanol | Reduction of the corresponding aldehyde or carboxylic acid | guidechem.com |
Asymmetric Synthesis Methodologies
The development of asymmetric syntheses for spirocyclic systems is crucial for accessing enantiopure compounds for pharmaceutical applications.
Strategies for Enantiopure Spirocyclic Systems
Significant progress has been made in the enantioselective synthesis of spirocyclic oxetanes. acs.org While methodologies for creating enantiopure this compound systems are still developing, strategies employed for related spirocycles offer valuable insights.
One notable approach is the use of chiral catalysts in cyclization reactions. For example, the asymmetric synthesis of spiro[4.4]nonane-1,6-dione has been achieved with high enantiomeric excess using a chiral thiourea (B124793) catalyst. Proline-derived organocatalysts are also projected to be effective in facilitating intramolecular aldol (B89426) condensations for the asymmetric synthesis of spirocyclic compounds.
Another powerful technique is the photochemical kinetic resolution of racemic spirocyclic oxetanes. Chiral spirocyclic oxetanes have been subjected to irradiation in the presence of a chiral thioxanthone catalyst, leading to the enrichment of one enantiomer with high enantiomeric excess, while the other enantiomer undergoes decomposition. acs.org
Process Development for Scalable Synthesis
The development of scalable synthetic routes for this compound and its derivatives is crucial for its application in medicinal chemistry and materials science. Research efforts have focused on optimizing reaction conditions to improve yields, reduce costs, and ensure the process is amenable to large-scale production.
One of the common strategies for synthesizing the this compound core involves intramolecular cyclization. For instance, a two-step method has been developed for the synthesis of 7-oxo-2-azaspiro[3.5]nonane, a related heterocyclic compound. This process involves an initial cyclization reaction followed by a second cyclization using a reducing agent like lithium aluminum hydride. google.com This method has been reported to achieve a yield of over 82%, offering a significant advantage for large-scale production by shortening the production period and reducing costs. google.com
For derivatives, such as those with additional functional groups, different strategies are employed. For example, the synthesis of 4,4,5,5-tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane, a boronate derivative, involves a multi-step sequence. This process includes the formation of the spirocyclic ether followed by borylation. vulcanchem.com Optimization of the final borylation step has led to yields between 65–75% on a 10-gram scale, highlighting the importance of strict anhydrous conditions and controlled temperatures to prevent hydrolysis of the boronate. vulcanchem.com
Continuous flow chemistry presents a promising approach for the industrial-scale production of spirocyclic compounds. This technique can enhance heat and mass transfer, significantly reducing reaction times from hours to minutes. While specific data for this compound is not extensively documented, analogous processes for other spiro compounds, such as the base-mediated cyclization of cyclohexanone and ethyl oxalate (B1200264), suggest potential yields of 70–80% with residence times of 5–10 minutes in a continuous flow reactor.
The table below summarizes key parameters for the scalable synthesis of related spirocyclic compounds, providing insights into potential process development for this compound.
| Product | Synthetic Method | Key Reagents | Catalyst | Solvent | Yield | Scale | Reference |
| 7-Oxo-2-azaspiro[3.5]nonane | Two-step cyclization | Bis(2-haloethyl) ether, Cyanoacetaldehyde diethyl acetal, Lithium aluminum hydride | Phase transfer catalyst, Iodo metal salt | N,N-dimethylformamide, Tetrahydrofuran | >82% | Not specified | google.com |
| 4,4,5,5-Tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane | Spirocyclic ether formation and borylation | Not specified | Not specified | Not specified | 65-75% | 10-gram | vulcanchem.com |
| Spiro[4.4]nonane-1,6-dione | Asymmetric catalytic synthesis | Not specified | Chiral thiourea catalyst | Dichloromethane or Toluene | >90% enantiomeric excess | Not specified | |
| 1-Oxaspiro[3.5]nonan-7-ol | Ring-closure under acidic conditions | 2,2'-(oxetane-3,3-diyl)bis(ethan-1-ol) | H₂SO₄ | Not specified | >90% conversion | Large-scale |
These examples underscore the importance of catalyst selection, solvent choice, and reaction conditions in optimizing the synthesis of spirocyclic compounds for industrial applications. Further research into adapting these methodologies for the specific, large-scale production of this compound is warranted.
Chemical Reactivity and Mechanistic Investigations
Ring-Opening Reactions of the Oxetane (B1205548) Moiety
The oxetane ring in 2-Oxaspiro[3.5]nonane can be opened under reductive conditions, a reaction influenced by the regioselectivity of bond cleavage and the presence of neighboring functional groups.
The treatment of spirocyclic oxetanes with potent reducing agents like lithium aluminum hydride (LiAlH₄) leads to the reductive cleavage of a carbon-oxygen bond. ethz.ch This reaction is a powerful method for converting the constrained oxetane into more flexible alcohol derivatives. For instance, the reduction of the oxetane ring typically yields primary or tertiary alcohols, depending on the substitution pattern of the oxetane. ethz.ch The high reactivity of LiAlH₄ allows this transformation to proceed efficiently, often under mild conditions. thieme-connect.de
The cleavage of the C-O bonds in the oxetane ring of this compound and its derivatives is a regioselective process. The reaction pathway is dictated by both steric and electronic factors. chemrxiv.org In many cases, the nucleophilic attack from the hydride reagent occurs at the less sterically hindered carbon atom of the oxetane ring. This leads to the formation of a primary alcohol upon cleavage of the C4-O bond or a tertiary alcohol upon cleavage of the C2-O bond. The inherent strain of the four-membered ring facilitates this cleavage.
The presence of neighboring functional groups can significantly influence the rate and regioselectivity of the oxetane ring opening. A hydroxyl group, for example, can act as an internal nucleophile, assisting in the cleavage of the C-O bond. This intramolecular assistance can lead to the formation of new cyclic or bicyclic ether systems. This type of reaction, sometimes analogous to a Payne-rearrangement, has been observed in the synthesis of complex natural products where an epoxide is opened by a nearby hydroxyl group to form an oxetane. acs.org This principle of neighboring group participation highlights the intricate relationship between a molecule's structure and its chemical behavior.
Regioselective C-O Bond Cleavage Pathways
Oxidation Reactions
Oxidation reactions of this compound and its derivatives provide routes to other important classes of compounds, such as β-lactones and further oxidized carboxylic acid derivatives.
The oxidation of this compound using ruthenium tetroxide (RuO₄) is a key transformation that yields the corresponding β-lactone (2-Oxaspiro[3.5]nonan-3-one). researchgate.netoup.com This reaction is typically performed by generating RuO₄ in situ from a ruthenium precursor like ruthenium trichloride (B1173362) (RuCl₃) and a co-oxidant such as sodium periodate (B1199274) (NaIO₄). beilstein-journals.org This method has been applied in model studies for the synthesis of complex natural products like anisatin (B1215211). researchgate.netoup.comresearchgate.net The reaction proceeds via the oxidation of the carbon atom adjacent to the oxygen in the oxetane ring. beilstein-journals.org
Table 1: Oxidation of this compound Derivatives to β-Lactones
| Starting Material | Product | Reagents | Reference |
| This compound | 2-Oxaspiro[3.5]nonan-1-one | RuO₄ | researchgate.netoup.com |
| 5-Hydroxy-5-methyl-2-oxaspiro[3.5]nonane | 5-Hydroxy-5-methyl-2-oxaspiro[3.5]nonan-1-one | RuO₄ | researchgate.netoup.com |
For derivatives of this compound that contain a carboxylic acid group, such as this compound-7-carboxylic acid, the carboxylic acid moiety itself can undergo oxidation. smolecule.com Depending on the oxidizing agent and reaction conditions, this can lead to the formation of ketones or aldehydes through oxidative decarboxylation, although specific examples for the this compound scaffold are not detailed in the provided search results. Generally, strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide are used for such transformations. smolecule.com
Ruthenium Tetroxide Oxidation to β-Lactones
Intramolecular Rearrangements
The inherent ring strain of the oxetane moiety in this compound derivatives makes them susceptible to intramolecular rearrangements, which can lead to either ring expansion or contraction, providing pathways to diverse molecular architectures.
Ring expansion reactions of the this compound system can be initiated to form larger heterocyclic structures. For instance, treatment of 1-formyl-1-(p-tosyloxymethyl)cycloalkanes with organometallic reagents like phenylmagnesium bromide can lead to the formation of a tertiary alcohol that undergoes ring expansion alongside the expected oxetane product. thieme-connect.com Another approach involves the Corey–Chaikovsky reaction, where treatment of a ketone with trimethylsulfoxonium (B8643921) iodide proceeds through an epoxide intermediate that subsequently undergoes ring expansion to form the oxetane ring, as demonstrated in the synthesis of 1-oxa-6-aza-spiro[3.3]heptane. acs.org
Conversely, ring contraction strategies can be employed to synthesize smaller or more complex ring systems from this compound precursors. A notable example is the ruthenium tetroxide-mediated oxidation of this compound and its derivatives, which yields corresponding β-lactones. researchgate.net This oxidative cleavage of the cyclohexane (B81311) ring provides a method for contracting the six-membered ring while retaining a modified four-membered oxygen heterocycle. researchgate.net Another strategy involves the opening of the oxetane ring, followed by a series of transformations and subsequent ring closure to form a different, often smaller, ring system. acs.org
Ring Expansion Methodologies
Functional Group Transformations on the Spiro Core
The this compound scaffold allows for a variety of functional group interconversions on both the oxetane and cyclohexane rings, enabling the synthesis of a diverse range of derivatives.
Ketone functionalities on the cyclohexane ring of the this compound core can be readily converted to methylene (B1212753) groups. A common and efficient method for this transformation is the Wittig reaction. For example, 2-oxaspiro[3.5]nonan-7-one has been successfully converted to 7-methylene-2-oxaspiro[3.5]nonane in high yield using methyltriphenylphosphonium (B96628) bromide and potassium tert-butoxide. acs.org This reaction provides a straightforward route to introduce an exocyclic double bond onto the spirocyclic framework. acs.org
Table 1: Wittig Reaction for the Synthesis of 7-Methylene-2-oxaspiro[3.5]nonane acs.org
| Reactant | Reagents | Product | Yield |
| 2-Oxaspiro[3.5]nonan-7-one | Methyltriphenylphosphonium bromide, KOtBu, Et2O | 7-Methylene-2-oxaspiro[3.5]nonane | 94% |
The introduction and manipulation of carboxylic acid and amino groups on the this compound skeleton are crucial for creating derivatives with potential biological applications. justia.comgoogle.comgoogle.comgoogle.comgoogle.com Carboxylic acid derivatives, such as this compound-7-carboxylic acid, can be synthesized and subsequently transformed. For instance, historical methods involved the conversion of spirocarboxylic acids to bromo-spiro derivatives via the Hunsdiecker reaction, followed by hydrogenation. More contemporary approaches focus on the direct functionalization or building-block strategies to incorporate these acidic moieties. acs.org
Similarly, amino functionalities can be introduced and modified. The presence of an amine group allows for a wide range of transformations, including reductive amination and SNAr reactions, demonstrating that the reactivity of the amine is not significantly hindered by the spirocyclic structure. acs.org
Conversions of Ketones to Methylene Groups
Advanced Mechanistic Studies
Advanced mechanistic studies, including computational and kinetic investigations, are essential for a deeper understanding of the reactivity of this compound and its derivatives. For example, studies on the photocatalytic generation of N-centered radicals to construct β-spirocyclic pyrrolidines have provided strong support for an energy-transfer mechanism. acs.org Such studies are crucial for optimizing reaction conditions and designing novel synthetic pathways involving this versatile spirocycle. While specific advanced mechanistic studies focusing solely on this compound are not extensively detailed in the searched literature, the principles from related spirocyclic systems can often be applied.
Photocatalytic Reaction Mechanism Elucidation
The photocatalytic reactions involving spirocyclic compounds, including structures related to this compound, are often explored through energy-transfer mechanisms and the involvement of triplet excited states.
Energy-Transfer Mechanisms and Triplet Excited States
Visible-light-driven photocatalysis has been utilized to facilitate the multicomponent direct assembly of N-heterospirocycles. acs.org In some photocatalyzed reactions, such as certain [2+2] cycloadditions, an energy transfer process is harnessed. acs.org For instance, the triplet state reactivity of specific molecules can be activated via triplet energy transfer from a suitable photocatalyst, like an iridium complex. acs.org This approach is noted for its operational simplicity and mild reaction conditions. acs.org
Mechanistic studies on related photochemical reactions, such as the Paternò-Büchi reaction to form oxetane-containing spirocycles, have involved investigations into the role of triplet excited states. lancs.ac.uk The use of molecular oxygen to quench potential triplet excited states in the reaction mixture is a technique employed to probe the reaction mechanism. lancs.ac.uk The complexity of these photochemical reactions can involve distinguishing between different potential pathways, which can be aided by techniques like UV-vis spectroscopy to analyze the absorption ranges of reactants. lancs.ac.uk
In the context of environmental chemistry, the triplet excited state of dissolved organic matter (³DOM*) is a significant species in photochemical reactions. scholaris.ca While not directly measuring this compound, these studies highlight the importance of triplet states in the photodegradation of various compounds. scholaris.ca Laser flash photolysis is a key technique for studying the reactions of such excited state transient species. scholaris.ca
Radical-Mediated Reaction Pathways
Radical-mediated reactions offer powerful methods for the functionalization of complex molecules. The regioselective functionalization of C-H bonds is a particularly valuable transformation in organic synthesis.
Regioselective Radical C-H Functionalization
The Hofmann-Löffler-Freytag (HLF) reaction is a classic example of a radical-mediated, guided C–H halogenation. ohiolink.edu This reaction's high site-selectivity has inspired the development of modern C-H functionalization methods. ohiolink.edu Recent strategies involve the use of appended functional groups, or "chaperones," to direct the reaction to a specific site. ohiolink.edu For example, sulfamates and sulfamides can be used to generate nitrogen-centered radicals, which then proceed through a 1,6-hydrogen atom transfer (1,6-HAT) to create a carbon-centered radical at a remote position. ohiolink.edu
While not specifically detailing this compound, research on the C(sp³)–H functionalization of N-substituted indolines demonstrates the potential of radical-mediated pathways. chemrxiv.org These studies provide evidence for a radical-mediated C–H functionalization mechanism, offering insights that can be broadly applied to other heterocyclic systems. chemrxiv.org
Kinetic Studies of Reaction Processes
Kinetic studies are crucial for understanding the rates and mechanisms of chemical reactions. For spirocyclic compounds, these studies can reveal the influence of structural features on reactivity.
For instance, in the synthesis of related spiro compounds, kinetic solubility assays have been performed to understand their behavior in solution. semanticscholar.org Such assays typically involve preparing dilutions of the compound in a buffered solution and allowing them to equilibrate before analysis. semanticscholar.org
In the context of combustion chemistry, kinetic studies of cyclic ethers are performed to understand their oxidation reactions. unizar.es These studies often involve experiments in reactors at elevated temperatures and various pressures, where the reactions of the cyclic ether with radicals are initiated and the products are sampled and analyzed. unizar.es While these studies focus on gas-phase combustion, the kinetic data and mechanistic insights can be relevant to understanding the fundamental reactivity of the cyclic ether functional group present in this compound.
Furthermore, kinetic analysis of reactions involving spirocyclic compounds can be influenced by steric factors. For example, the presence of a bulky group like a tert-butyl group on a spirocyclic ring system has been noted to slow down reaction kinetics due to steric constraints.
Spectroscopic Analysis in Mechanistic Investigations
A variety of spectroscopic techniques are indispensable for elucidating reaction mechanisms and confirming the structures of reactants, intermediates, and products in the chemistry of this compound and its derivatives.
NMR, UV-vis, IR, and HRMS
Spectroscopic methods are routinely used to characterize spirocyclic compounds. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of newly synthesized molecules. acs.orgrsc.orgnih.gov Infrared (IR) spectroscopy is valuable for identifying functional groups, such as C-O-C stretches in ethers and carbonyl groups in ketones. acs.orgcdnsciencepub.com
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within a molecule. acs.orgcdnsciencepub.com For example, in the characterization of derivatives of this compound, specific proton and carbon signals are assigned to the different parts of the spirocyclic framework. acs.org In some cases, 2D NMR techniques like COSY and HMBC are employed for more complex structures to establish detailed connectivity. nih.gov
UV-vis spectroscopy can be used in mechanistic studies of photochemical reactions to distinguish between different possible reaction pathways by comparing the absorption spectra of the starting materials and reagents. lancs.ac.uk
The table below summarizes typical spectroscopic data for a derivative of this compound, illustrating the application of these analytical techniques.
| Spectroscopic Technique | Observed Data for 7-Methylene-2-oxaspiro[3.5]nonane |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.64 (s, 2H), 4.42 (s, 4H), 2.15–2.03 (m, 4H), 1.90–1.77 (m, 4H) acs.org |
| ¹³C NMR (126 MHz, CDCl₃) | δ 147.5, 108.0, 82.0, 40.2, 36.6, 31.4 acs.org |
| HRMS (m/z) | calculated for C₉H₁₄ONH₄⁺, 156.1383 [M + NH₄]⁺. Found m/z 156.1376 acs.org |
Design and Synthesis of 2 Oxaspiro 3.5 Nonane Derivatives and Analogues
Heteroatom-Substituted Spiro[3.5]nonane Systems
The introduction of additional heteroatoms into the spiro[3.5]nonane framework allows for the fine-tuning of physicochemical properties such as polarity, basicity, and hydrogen bonding capacity. thieme-connect.com These modifications are crucial for modulating the biological activity and pharmacokinetic profiles of potential drug candidates.
The incorporation of nitrogen atoms into the 2-oxaspiro[3.5]nonane skeleton has led to the development of several important analogues.
2-Oxa-7-azaspiro[3.5]nonane : This compound is a valuable intermediate in the synthesis of pharmaceutical agents. cymitquimica.com It has been used to prepare benzothienoazepine derivatives that act as potent inhibitors of the respiratory syncytial virus (RSV) RNA polymerase and 1,7-diazacarbazole derivatives that inhibit checkpoint kinase 1. chemdad.com Synthesis of the oxalate (B1200264) salt of 2-oxa-7-azaspiro[3.5]nonane has been described, and this derivative has been utilized in the creation of spirocyclic oxetane-fused benzimidazoles through oxidative cyclization. researchgate.net A common synthetic route involves the acid-catalyzed cyclization of amino alcohol precursors. For instance, tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate can be synthesized through a BF₃·Et₂O-mediated dehydration of a β-hydroxyamine intermediate.
6-Aza-2-oxaspiro[3.5]nonane : Synthetic routes to this analogue have been developed, with one approach starting from ethylpipecolinic acid. acs.org This involves protection of the amine, ethoxycarbonylation to a diester, reduction to a 1,3-diol, and subsequent oxetane (B1205548) formation. acs.org
6,8-Diaza-2-oxaspiro[3.5]nonane : A series of compounds featuring this ring system has been synthesized. The general method involves the condensation of 3,3-bis(aminomethyl)oxetane monohydrate with various amidines and guanidines. cdnsciencepub.com This approach allows for the creation of a library of derivatives with potential applications as sympathetic blocking agents. cdnsciencepub.com
A summary of these nitrogen-containing analogues is presented in the table below.
| Compound Name | CAS Number | Molecular Formula | Key Synthetic Precursor/Method |
| 2-Oxa-7-azaspiro[3.5]nonane | 241820-91-7 | C₇H₁₃NO | Acid-catalyzed cyclization of amino alcohols. |
| 6-Aza-2-oxaspiro[3.5]nonane | 1046153-20-1 | C₇H₁₃NO | Multi-step synthesis from ethylpipecolinic acid. acs.org |
| 6,8-Diaza-2-oxaspiro[3.5]nonane | Not specified | Varies | Condensation of 3,3-bis(aminomethyl)oxetane with amidines/guanidines. cdnsciencepub.com |
The introduction of a second oxygen atom into the spirocyclic framework can further modulate the compound's properties.
2,5-Dioxa-8-azaspiro[3.5]nonane : This compound is a bicyclic molecule with a spiro structure containing two oxygen atoms and one nitrogen atom. smolecule.com Its synthesis typically involves the reaction of a precursor like 3-((benzylamino)methyl)oxetane cycloalkane-3-ol with chloroacetyl chloride, followed by self-cyclization, reduction, and catalytic hydrogenation to remove protecting groups. smolecule.com The oxalate and hemioxalate salts of this compound are also commercially available. chemshuttle.comchemscene.com
| Compound Name | CAS Number | Molecular Formula | Key Synthetic Information |
| 2,5-Dioxa-8-azaspiro[3.5]nonane | 1240725-47-6 | C₆H₁₁NO₂ | Multi-step synthesis involving cyclization and reduction. smolecule.com |
| tert-Butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate | 1272412-68-8 | C₁₁H₁₉NO₄ | A protected derivative for further functionalization. synquestlabs.com |
Replacing an oxygen atom with sulfur to create oxetane-thietane spirocyclic systems introduces a new set of physicochemical properties. The thietane (B1214591) ring, the sulfur analogue of oxetane, is an important structural motif in various pharmacologically active compounds. nih.gov
A synthetic approach towards 2′-spirothietane uridine (B1682114) derivatives, which are analogues of this compound systems, begins with a ketone precursor. nih.gov A key step in this synthesis is a Michael reaction, followed by reduction, mesylation, and a mercury-mediated deprotection and intramolecular cyclization to form the thietane ring. nih.gov The substitution of oxygen with sulfur has been shown to extend the antiviral spectrum of 2'-spirocyclic uridines. nih.gov
Multiple Oxygen Atom Analogues (e.g., 2,5-Dioxa-8-azaspiro[3.5]nonane)
Functionalized Derivatives for Chemical Libraries and Screening
The synthesis of densely functionalized spirocyclic oxetane-piperidine scaffolds, which are related to this compound, has been achieved in just two steps via a gold-catalyzed propargylic alcohol rearrangement. researchgate.net This efficient, large-scale synthesis allows for the creation of extensive compound libraries for high-throughput screening in drug discovery programs. researchgate.net These scaffolds are designed to be orthogonally deprotected, providing multiple points for diversification. researchgate.net
Furthermore, functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, a close analogue, have been synthesized on a multigram scale. univ.kiev.uaexlibrisgroup.com These derivatives contain diverse functional groups that enable their incorporation into bioactive compounds in various ways, facilitating the fine-tuning of properties like lipophilicity, water solubility, and metabolic stability. univ.kiev.uaexlibrisgroup.com
Bioisosteric Applications of the Oxetane Moiety in Scaffold Design
The oxetane ring is increasingly recognized as a valuable bioisostere in drug design. researchgate.netnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. rsc.org The oxetane moiety can serve as a bioisosteric replacement for more common functional groups like gem-dimethyl or carbonyl groups. researchgate.netacs.org This substitution can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing access to novel chemical space. acs.orgresearchgate.netnih.gov
In the context of spirocyclic scaffolds, the oxetane ring of this compound and its analogues can be used for "scaffold hopping," where it replaces other cyclic structures like morpholines, thiomorpholines, and piperazines. researchgate.net This strategy allows for the modulation of physicochemical properties and can lead to structures with improved pharmacokinetic profiles. researchgate.net For example, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been successfully used as a bioisostere for pipecolic acid. univ.kiev.uaexlibrisgroup.com
The use of spirocycles provides more rigid and three-dimensional structures compared to their non-spirocyclic counterparts, which can lead to better-defined spatial arrangements of functional groups and improved binding to biological targets. acs.org
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sbfisica.org.br It is widely applied in chemistry and physics to predict molecular properties. sbfisica.org.brresearchgate.net For 2-Oxaspiro[3.5]nonane and its derivatives, DFT calculations are instrumental in elucidating their structural and electronic characteristics.
DFT calculations, often at levels like B3LYP/6-311+G(d,p), can determine key electronic parameters. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in predicting a molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's stability; a larger gap suggests higher stability and lower reactivity.
Natural Bond Orbital (NBO) analysis, another component of DFT studies, can reveal details about charge distribution and intramolecular interactions, such as hyperconjugation, which can influence ring strain. Furthermore, DFT can be used to calculate the electrostatic potential (ESP), which maps the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack.
| Parameter | Typical Information Gained from DFT | Significance |
|---|---|---|
| Geometry Optimization | Provides the most stable 3D structure, bond lengths, and bond angles. acs.org | Fundamental to understanding the molecule's shape and steric properties. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability. |
| Electrostatic Potential (ESP) | Visualizes the charge distribution on the molecular surface. | Identifies nucleophilic and electrophilic sites for reactions. |
| NBO Analysis | Details charge delocalization and intramolecular interactions. | Explains stability and conformational preferences. |
| Dipole Moment | Calculates the overall polarity of the molecule. epstem.net | Influences solubility and intermolecular interactions. |
Conformational Analysis of the Spirocyclic System and its Derivatives
The spirocyclic nature of this compound, with its fused four- and six-membered rings, imposes significant conformational constraints. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformations.
The puckering of the oxetane (B1205548) ring is a key structural feature. acs.org In unsubstituted oxetane, the ring is nearly planar, but substituents can lead to a more puckered conformation to alleviate steric strain. acs.org Similarly, the cyclohexane (B81311) ring in this compound can adopt various conformations, such as chair, boat, and twist-boat, with the chair form generally being the most stable. The spiro-fusion of the oxetane ring influences the conformational equilibrium of the cyclohexane ring.
| Conformational Feature | Description | Method of Study |
|---|---|---|
| Oxetane Ring Puckering | The degree to which the four-membered ring deviates from planarity. acs.org | DFT calculations, X-ray crystallography. acs.org |
| Cyclohexane Ring Conformation | Analysis of chair, boat, and twist-boat forms and their relative energies. | Molecular mechanics, DFT calculations. |
| Energy Barriers | The energy required to convert from one conformation to another. | Computational modeling, Variable Temperature NMR. |
| Substituent Effects | How attached functional groups influence the stable conformations. univ.kiev.ua | Computational analysis of substituted derivatives. univ.kiev.ua |
Computational Elucidation of Reaction Mechanisms and Energetics
For example, in reactions like ring-opening, oxidation, or substitution, computational methods can calculate the activation energies for different possible pathways, helping to predict the major products. researchgate.net Studies on similar cyclic ethers have shown that the reaction mechanism can be elucidated by identifying key intermediates, such as radicals or carbocations. researchgate.netacs.org
The energetics of these reactions, including the enthalpy and Gibbs free energy changes, can also be calculated, providing a thermodynamic basis for the observed reactivity. This information is vital for optimizing reaction conditions to favor the desired products.
Quantum Chemical Approaches in Chemical Kinetics
Quantum chemistry provides a theoretical foundation for understanding chemical kinetics, the study of reaction rates. wikipedia.org By applying quantum mechanical principles, it is possible to calculate rate constants for elementary reactions, which is particularly useful for reactions that are difficult to study experimentally. wikipedia.orgunizar.es
Transition State Theory (TST) is a common approach used in conjunction with quantum chemical calculations to determine reaction rates. researchgate.netresearchgate.net This involves locating the transition state structure on the potential energy surface and calculating its properties. researchgate.net For reactions involving this compound, these calculations can predict how factors like temperature and the presence of catalysts affect the reaction rate.
Furthermore, quantum chemical methods can account for quantum effects like tunneling, where a particle can pass through an energy barrier instead of going over it. This can be significant, especially for reactions involving the transfer of light particles like hydrogen atoms.
Applications in Advanced Chemical Synthesis and Materials Science
Building Blocks and Intermediates in Complex Molecule Synthesis
The inherent ring strain of the oxetane (B1205548) moiety in 2-oxaspiro[3.5]nonane makes it a reactive intermediate, amenable to various chemical transformations. This reactivity, combined with the conformational rigidity of the spirocyclic system, is leveraged by synthetic chemists to construct complex molecular architectures with high degrees of stereochemical control.
The total synthesis of complex natural products often requires innovative strategies and building blocks that can introduce specific structural motifs. The this compound skeleton has proven instrumental as a model system in the synthetic approaches toward highly oxygenated and structurally complex natural products like Anisatin (B1215211). Anisatin, a potent convulsant toxin isolated from Japanese star anise, features a dense array of stereocenters and a challenging β-lactone ring. oup.com
Researchers have explored the use of this compound and its derivatives as synthetic precursors to mimic the core structure of Anisatin. researchgate.netoup.com A key strategy involves the oxidation of the oxetane ring within the spiro compound to generate the corresponding β-lactone, a core feature of Anisatin. oup.comoup.com This approach allows chemists to study the feasibility of late-stage oxidation to construct the strained lactone ring, a pivotal step in the total synthesis of the natural product. oup.com
Key findings from model studies are summarized below:
| Precursor | Target Moiety | Key Transformation | Relevance to Anisatin Synthesis |
| This compound | 2-Oxaspiro[3.5]nonan-1-one (a β-lactone) | Ruthenium tetroxide oxidation | Provides a viable method for constructing the β-lactone ring present in Anisatin. oup.comoup.com |
| 5-Hydroxy-5-methyl-2-oxaspiro[3.5]nonane | Corresponding β-lactone | Ruthenium tetroxide oxidation | Serves as a functionalized model to test the oxidation strategy on a more complex substrate. researchgate.netoup.com |
These model studies demonstrate that the oxetane in the this compound framework can be effectively converted to a β-lactone, validating its use as a strategic building block in the pursuit of the total synthesis of Anisatin and related natural products. oup.comacs.org
The rigid, three-dimensional structure of the spiro[3.5]nonane core is of significant interest in medicinal chemistry. Incorporating this scaffold into drug candidates can enhance metabolic stability, improve binding affinity to biological targets, and provide novel intellectual property. Derivatives of this compound, particularly those incorporating nitrogen atoms (azaspiro derivatives), are used as versatile building blocks for advanced pharmaceutical scaffolds. lookchem.comlookchem.com
These scaffolds serve as the foundation for a variety of therapeutic agents and research tools:
Drug Candidates: The carboxylic acid derivative, 2-{2-oxaspiro[3.5]nonan-7-yl}acetic acid, is employed as a building block to synthesize spirocyclic compounds targeting G-protein coupled receptors (GPCRs) and kinases. vulcanchem.com
PET Radiotracers: The Boc-protected derivative, tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate, is a crucial intermediate in the synthesis of brain positron emission tomography (PET) radiotracers designed to target α-synuclein fibrils, which are implicated in neurodegenerative diseases.
Medicinal Chemistry Building Blocks: Heterocyclic derivatives like 2-oxa-6-azaspiro[3.5]nonane are utilized in the synthesis of novel pharmaceutical compounds, leveraging the unique reactivity and structural properties conferred by the spirocyclic oxetane system. lookchem.com
| This compound Derivative | Application Area | Example Use |
| 2-{2-Oxaspiro[3.5]nonan-7-yl}acetic acid | Medicinal Chemistry | Synthesis of spirocyclic drug candidates for GPCRs and kinases. vulcanchem.com |
| tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate | Neuroimaging | Intermediate for brain PET radiotracers. |
| 2-Oxa-6-azaspiro[3.5]nonane | Pharmaceutical Synthesis | Building block for novel therapeutic compounds. lookchem.com |
| 7-Oxa-1-aza-spiro[3.5]nonane | Pharmaceutical and Medicinal Chemistry | Building block for synthesizing molecules with desirable biological properties. lookchem.com |
The reactivity of the this compound ring system allows for its conversion into a variety of polyfunctionalized molecules. The oxetane ring can undergo ring-opening reactions with various nucleophiles, installing new functional groups and creating more complex structures. vulcanchem.com This makes the spiro[3.5]nonane skeleton a versatile platform for generating molecular diversity.
For instance, 7-Methylene-2-oxaspiro[3.5]nonane has been synthesized from 2-oxaspiro[3.5]nonan-7-one, demonstrating how the cyclohexane (B81311) portion of the molecule can be readily functionalized. acs.org Furthermore, the oxetane ring itself can be opened under specific conditions to introduce multiple functionalities. The utility of oxaspiro systems in general for constructing polyfunctionalized molecules is a recognized strategy in organic synthesis. evitachem.com
Precursors for Advanced Pharmaceutical Scaffolds and Chemical Probes
Development of Novel Monomers and Polymers
In materials science, the focus shifts from the discrete molecular structure of this compound to its potential as a monomer for creating polymers with unique and desirable properties. Its derivatives, particularly spiro orthocarbonates, are at the forefront of research into advanced polymerization techniques.
Spiro orthocarbonates (SOCs) are a class of compounds structurally related to this compound that contain a central carbon atom connected to four oxygen atoms in a double spiro arrangement. These monomers are renowned for their ability to undergo double ring-opening polymerization. nih.govmdpi.com This process can be initiated either cationically or via free radicals, leading to the formation of polymers containing ether and carbonate linkages. nih.govcolab.ws
The polymerization process involves the cleavage of two rings for every new polymer bond formed, a unique characteristic of these spiro systems. nih.gov Derivatives of this compound have been incorporated into resist ink compositions, where they undergo cationic ring-opening polymerization upon exposure to an active energy ray, such as UV light, making them useful in photolithography and electronics manufacturing. google.com.na
One of the most significant challenges in polymer chemistry is the volume shrinkage that typically accompanies polymerization. tandfonline.com This shrinkage can lead to mechanical stress, microfractures, and poor adhesion in applications such as dental fillings, coatings, and high-precision molding. tandfonline.comaip.org
Spiro orthocarbonate monomers, derived from oxetane-containing structures, provide an elegant solution to this problem. During the double ring-opening polymerization, the cleavage of two covalent bonds and the formation of only one new one in the polymer backbone results in a net increase in volume. nih.govresearchgate.net This phenomenon, known as volume-expanding polymerization, can partially or completely offset the normal shrinkage, and in some cases, lead to a net expansion. aip.orgresearchgate.net
This property is highly desirable for creating dimensionally stable materials with reduced internal stress. aip.org Research has shown that by mixing spiro-orthocarbonate monomers with common epoxy monomers, it is possible to achieve zero volume change or even slight volume expansion upon curing, a significant advancement for applications like UV-curable nanoimprinting. aip.orgresearchgate.netresearchgate.net
| Monomer Type | Polymerization Mechanism | Key Feature | Application Benefit |
| Spiro Orthocarbonates | Double Ring-Opening Polymerization | Volume expansion or zero shrinkage. nih.govresearchgate.net | Reduced mechanical stress, improved dimensional stability, enhanced adhesion. tandfonline.comaip.org |
| This compound Derivatives | Cationic Ring-Opening Polymerization | Forms part of curable resist inks. google.com.na | Useful in photolithography and advanced manufacturing. |
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Pathways
The synthesis of 2-oxaspiro[3.5]nonane and its derivatives has traditionally relied on multi-step sequences. acs.org A primary future direction is the development of more concise and efficient synthetic routes. Current literature indicates that most strategies involve constructing the oxetane (B1205548) ring onto a pre-existing cyclohexane (B81311) structure. acs.org This often entails the reduction of a substituted malonate to a 1,3-diol, followed by activation and base-mediated cyclization. acs.org
Emerging research aims to streamline this process. One-pot syntheses, such as the unprecedented addition/substitution cascade for creating spirooxindole 2,2-disubstituted oxetanes, represent a significant step forward. beilstein-journals.org Another promising approach is the metal hydride atom transfer/radical polar crossover (MHAT/RPC) method, which enables the construction of oxetane rings from homoallylic alcohols under mild conditions with good functional group tolerance. beilstein-journals.org Additionally, the Corey-Chaykovski reaction, which assembles oxetanes from ketones using trimethylsulfoxonium (B8643921) iodide, offers an efficient alternative for rapid introduction of the oxetane ring. acs.org A novel pathway has also been reported for the synthesis of the related 2-oxa-7-azaspiro[3.5]nonane, involving the reduction of a diester to a diol, followed by a one-pot mesylation and ring closure. mdpi.com Future work will likely focus on expanding the substrate scope and improving the atom economy of these innovative methods.
Advancements in Stereoselective and Catalytic Synthesis of Spirooxetanes
While methods for creating the spirooxetane core exist, achieving high levels of stereocontrol remains a significant challenge and a critical area for future research. rsc.org The development of stereoselective methods is crucial for accessing specific enantiomers, which is often a requirement for applications in medicinal chemistry.
Recent breakthroughs in catalysis offer promising avenues. For instance, highly stereoselective catalytic strategies using visible light and organic dye photocatalysts have been successfully applied to the synthesis of related strained spirocyclic systems. nih.gov Organocatalysis has also emerged as a powerful tool, with tandem Michael-Michael reactions being used to generate functionalized spirooxindole derivatives with excellent diastereoselectivities and enantioselectivities. rsc.org Similarly, sequential organocatalysis has enabled the stereoselective synthesis of complex spiro-decalin oxindoles. uniroma1.it Another innovative approach is the use of a chiral thioxanthone catalyst for the photochemical kinetic resolution of chiral spirocyclic oxetanes, allowing for the enrichment of one enantiomer. acs.org The continued development of novel chiral catalysts and catalytic systems will be paramount in advancing the stereoselective synthesis of this compound derivatives.
Deeper Mechanistic Understanding of Spirocyclic Transformations
A thorough understanding of the reaction mechanisms governing the formation and transformation of spirocyclic systems is essential for optimizing existing synthetic routes and designing new ones. Future research will increasingly combine experimental studies with computational investigations to elucidate the intricate details of these processes.
Studies on the acid-mediated transformations of related spirocyclopropyl oxetanes have revealed that the reaction outcomes are highly dependent on the conditions, leading to different rearranged products. researchgate.net Mechanistic work on the Paternò-Büchi reaction, a key method for oxetane synthesis, has involved investigations into the role of triplet excited states. lancs.ac.uk Furthermore, the photocycloreversion of spirocyclic oxetanes has been shown to proceed through a C-O bond scission from an excited singlet state. acs.org By gaining deeper insights into reaction pathways, transition states, and the origins of reactivity and stereoselectivity, chemists can better predict outcomes and rationally design more efficient and selective transformations. nih.gov
Exploration of New Functionalization Strategies
Expanding the chemical space accessible from the this compound scaffold requires the development of new functionalization strategies. Much of the current research focuses on derivatization at the point of synthesis, but late-stage functionalization of the preformed spirocycle is an area ripe for exploration. smolecule.com
Recent studies have demonstrated the functionalization of the cyclohexane ring, for example, through the synthesis of 7-methylene-2-oxaspiro[3.5]nonane. acs.org For related aza-spirocycles like 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, various chemical transformations have been developed to introduce diverse functional groups. univ.kiev.ua The inherent reactivity of the carboxylic acid group in derivatives like this compound-7-carboxylic acid allows for a range of transformations, including oxidation, reduction, and substitution reactions. smolecule.com Furthermore, novel post-synthetic modifications, such as strain-release driven migrations, offer powerful tools for the rapid diversification of complex spirocyclic products. nih.gov Future efforts will likely focus on developing regioselective and stereoselective functionalization methods that are tolerant of the strained oxetane ring.
Expanding the Scope of Applications in Advanced Organic Materials and Methodologies
The this compound motif is increasingly recognized for its potential beyond its traditional role as a bioisostere in medicinal chemistry. acs.orgresearchgate.net The rigid, three-dimensional structure of the spirocyclic framework makes it an attractive building block for advanced organic materials.
One emerging application is in material science, where the rigid nature of the spirocycle suggests potential for the development of novel liquid crystals. smolecule.com In the realm of biophysics and quantum technologies, bis-spiro-oxetane structures have been synthesized and shown to possess enhanced electron spin coherence times, making them valuable as spin labels for electron paramagnetic resonance (EPR) spectroscopy. nih.gov The unique scaffold has also been identified as a key structural feature in natural products with potent anti-inflammatory activity, highlighting its importance in designing new therapeutic agents. rsc.org As synthetic methodologies become more robust, the incorporation of this compound and its derivatives into polymers, functional materials, and complex molecular architectures will undoubtedly expand.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-Oxaspiro[3.5]nonane derivatives, and how can reaction conditions be optimized for yield and selectivity?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, iodomethyl derivatives can be synthesized via reactions of cyclobutane precursors with iodomethane under controlled heating and magnetic stirring . Key parameters include solvent choice (e.g., THF or DCM), catalyst selection, and temperature gradients to prevent side reactions. Yield optimization often requires iterative adjustments to stoichiometry and purification via column chromatography .
Q. How can the spirocyclic structure of this compound derivatives be confirmed using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. Distinctive peaks in -NMR (e.g., deshielded protons near the oxygen atom) and -NMR (sp-hybridized carbons in the spiro center) confirm the spiro architecture. Infrared (IR) spectroscopy identifies functional groups like carbonyls (e.g., this compound-6,8-dione shows C=O stretches at ~1700 cm) . Mass spectrometry (MS) validates molecular weight and fragmentation patterns .
Q. What role does the oxygen atom in the spirocyclic framework play in the compound’s reactivity?
- Methodological Answer : The oxygen atom influences electronic and steric properties. For example, in 6-(iodomethyl)-7-oxaspiro[3.5]nonane, the oxygen stabilizes adjacent electrophilic sites (e.g., iodomethyl group), enabling nucleophilic substitutions. Reactivity can be modulated by altering substituents (e.g., electron-withdrawing groups reduce electrophilicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for pharmacological applications?
- Methodological Answer : SAR studies require iterative synthesis and binding assays. For example, replacing the oxygen atom with nitrogen (as in 2,7-diazaspiro[3.5]nonane) significantly alters sigma receptor (S1R/S2R) binding affinity. Computational docking (e.g., using AutoDock Vina) identifies key interactions, such as hydrogen bonds with Glu172 in S1R . Functional assays (e.g., antiallodynic effects in mice) validate in silico predictions .
Q. What computational strategies are effective for modeling the interaction of this compound derivatives with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics (MD) simulations assess binding stability, while gradient theory predicts nucleation rates in physicochemical studies . For receptor-ligand studies, ensemble docking accounts for protein flexibility .
Q. How can contradictions in pharmacological data between structurally similar spirocyclic derivatives be resolved?
- Methodological Answer : Functional profiling is critical. For instance, compounds 4b and 5b (2,7-diazaspiro[3.5]nonane derivatives) showed opposing S1R agonism/antagonism despite shared scaffolds. In vitro assays (e.g., calcium flux) and in vivo phenotyping (e.g., mechanical hypersensitivity models) clarify mechanisms. Dose-response curves and competitive binding with reference agonists/antagonists (e.g., PRE-084) isolate target effects .
Q. What biosynthetic pathways could explain the natural occurrence of spiro[3.5]nonane moieties in secondary metabolites?
- Methodological Answer : Biosynthetic hypotheses include [2+2] cycloaddition between monoterpenes and polyketides, as seen in cryptolaevilactones. Isotopic labeling (e.g., -glucose) and enzyme inhibition assays test pathway feasibility. Comparative metabolomics of producing organisms (e.g., Cryptocarya laevigata) identifies precursor molecules .
Q. What analytical challenges arise in characterizing the physicochemical properties of this compound derivatives, and how can they be addressed?
- Methodological Answer : Collision cross-section (CCS) predictions via ion mobility spectrometry (IMS) require calibration with standards. For hygroscopic derivatives, dynamic vapor sorption (DVS) assesses stability. High-resolution MS resolves isobaric interferences, while differential scanning calorimetry (DSC) measures phase transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
